[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
Overview
Description
The compound “[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-” is a biphenyl derivative with a carboxylic acid group and a nitro group on opposite ends of the biphenyl structure. This structure is significant in various chemical syntheses and has implications in the development of pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of related biphenyl carboxylic acid derivatives has been explored in several studies. For instance, a one-step coupling of substituted benzimidazoles with a biphenyl carboxylic moiety mediated by potassium carbonate has been described, which is relevant to the synthesis of biphenyl carboxylic acid derivatives . Additionally, the synthesis of biphenyl-4,4'-dicarboxylic acid using 4-nitrotoluene as a raw material through oxidation, reduction, and diazotization-coupling reactions has been studied, with an emphasis on the influence of NaNO2 in the diazotization reaction .
Molecular Structure Analysis
The molecular structure of biphenyl carboxylic acid derivatives can vary, and different polymorphs can exist. For example, a monoclinic form of 4-nitrophenylacetic acid, which is structurally similar to “[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-”, has been reported to differ from the known orthorhombic form in both molecular conformation and intermolecular contacts .
Chemical Reactions Analysis
The chemical reactivity of the nitro group in biphenyl carboxylic acid derivatives allows for various reactions. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for the synthesis of hydroxamic acids and ureas from carboxylic acids, demonstrating the versatility of the nitro group in chemical transformations . Cycloaddition reactions of 4-nitrophenylazide to enamines have also been reported, leading to a mixture of products with complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl carboxylic acid derivatives are influenced by their molecular structure. The presence of the nitro group and the carboxylic acid group can affect the compound's acidity, solubility, and potential for forming hydrogen bonds and other intermolecular interactions. The monoclinic polymorph of 4-nitrophenylacetic acid, for example, displays hydrogen-bonded dimeric pairs and nitro-nitro dipole-dipole contacts, which are different from the interactions found in its orthorhombic form .
Scientific Research Applications
Nitro-Involved Radical Reactions
- Scientific Field: Organic Chemistry
- Summary of Application: Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . They have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .
- Methods of Application: The application involves the use of nitro radicals, which provide efficient and rapid access to nitro-containing compounds as well as isoxazoline derivatives . The radical reactions involving the nitro group and various transformations have been summarized in the review .
- Results or Outcomes: Significant progress in the chemistry of nitro radicals has been witnessed, providing efficient and rapid access to nitro-containing compounds .
Polycarbazole and Its Derivatives
- Scientific Field: Polymer Research
- Summary of Application: Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
- Methods of Application: Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .
- Results or Outcomes: The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
Biphenyl Derivatives
- Scientific Field: Material Science
- Summary of Application: Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). In the gas phase the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .
- Methods of Application: In the room-temperature solid, biphenyl is crystalline with space group P2 1 /c, which does not allow for chiral crystals .
- Results or Outcomes: The unique properties of biphenyl, such as its twisted structure and crystalline form, make it a useful compound in material science .
Safety And Hazards
Future Directions
The future research directions for “[1,1’-Biphenyl]-4-carboxylic acid, 4’-nitro-” could involve exploring its potential applications in various fields, such as medicine or materials science . Additionally, further studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail .
properties
IUPAC Name |
4-(4-nitrophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYINHPAEAYJDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059073 | |
Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | |
CAS RN |
92-89-7 | |
Record name | 4′-Nitro[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 92-89-7 | |
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Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.002 | |
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Record name | 4-Nitro-4'-biphenylcarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM5ZA4XV5M | |
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